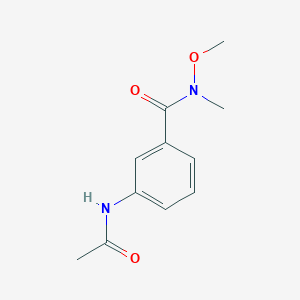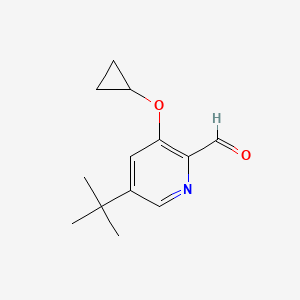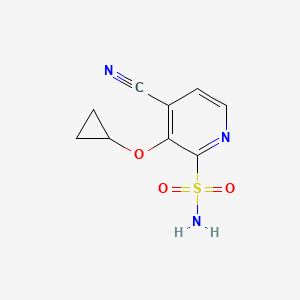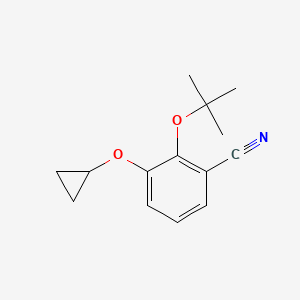
3-acetamido-N-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetamido-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C10H12N2O2. It is a derivative of benzamide, characterized by the presence of an acetamido group, a methoxy group, and a methyl group attached to the benzene ring. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-acetamido-N-methoxy-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of N-methylbenzamide with methanol in the presence of a catalyst to form N-methoxy-N-methylbenzamide. This intermediate can then be further reacted with acetic anhydride to introduce the acetamido group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Scientific Research Applications
3-acetamido-N-methoxy-N-methylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-acetamido-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylbenzamide: A closely related compound with similar structural features but lacking the acetamido group.
N-methylbenzamide: Another related compound, differing by the absence of both the methoxy and acetamido groups.
Uniqueness
3-acetamido-N-methoxy-N-methylbenzamide is unique due to the presence of the acetamido group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-acetamido-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)12-10-6-4-5-9(7-10)11(15)13(2)16-3/h4-7H,1-3H3,(H,12,14) |
InChI Key |
ACDVCOPITUIUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(23R,24S)-14-ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-9-yl]propanoic acid;3-[(23R,24S)-14-ethenyl-22,23-bis(methoxycarbonyl)-9-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B14810517.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14810542.png)



![N'-hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B14810570.png)

![3-bromo-N'-{[2-(butan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide](/img/structure/B14810578.png)
![4-{[(4-chlorophenyl)carbamoyl]amino}-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B14810581.png)


![4-tert-butyl-N'-[(E)-naphthalen-2-ylmethylidene]benzohydrazide](/img/structure/B14810596.png)

